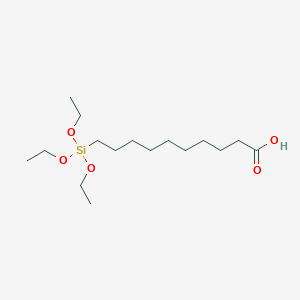![molecular formula C8H6FNO2 B6359590 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1780525-17-8](/img/structure/B6359590.png)
5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one, or 5-FBO, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a powerful fluorinating agent that is used to synthesize various compounds, including drug molecules. It has been used in various laboratory experiments and has been found to have biochemical and physiological effects.
Applications De Recherche Scientifique
5-FBO has been used in a variety of scientific research applications, including the synthesis of drug molecules, the synthesis of fluorinated compounds, and the synthesis of polymers. It has also been used in the synthesis of peptides and other biomolecules. In addition, 5-FBO has been used as a reagent for the synthesis of heterocyclic compounds and for the synthesis of organofluorine compounds.
Mécanisme D'action
The mechanism of action of 5-FBO is based on its ability to act as a fluorinating agent. It can react with a variety of substrates, including alkenes, alkynes, and aromatic compounds. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as a transition metal complex. The reaction produces a fluorinated product, which can then be used in further reactions.
Biochemical and Physiological Effects
5-FBO has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory, analgesic, and anticonvulsant effects. In addition, 5-FBO has been found to have antioxidant properties, which may be beneficial for the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-FBO in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is widely available. It is also relatively easy to use, and it can be used in a variety of reactions. However, there are some limitations to the use of 5-FBO in laboratory experiments. It is a highly reactive compound, and it is toxic and corrosive. Therefore, it should be handled with care and appropriate safety precautions should be taken.
Orientations Futures
There are several potential future directions for research involving 5-FBO. For example, further research could be conducted to explore the potential therapeutic applications of 5-FBO. In addition, further research could be conducted to explore the potential for using 5-FBO in the synthesis of other compounds, such as polymers and peptides. Finally, further research could be conducted to explore the potential for using 5-FBO in the synthesis of novel drug molecules.
Méthodes De Synthèse
The synthesis of 5-FBO involves the reaction of an ortho-halogenated benzaldehyde with a base such as sodium hydroxide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization. The yield of the reaction is typically high, with yields of up to 95% being reported.
Propriétés
IUPAC Name |
5-fluoro-1,4-dihydro-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMABPINNIAWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2F)NC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)



![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)





![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)
